Home > Products > Screening Compounds P116537 > Valproic Acid Acyl-D-Glucuronide
Valproic Acid Acyl-D-Glucuronide -

Valproic Acid Acyl-D-Glucuronide

Catalog Number: EVT-1506686
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valproic acid acyl-D-glucuronide is the major urinary metabolite of valproic acid. Valproic acid is an analog of the natural fatty acid valeric acid. Valproic acid (sodium salt) has long been used as an anticonvulsant to prevent many kinds of seizures. It is an inhibitor of histone deacetylases (HDACs), inhibiting Class I HDACs with an IC50 value of approximately 2 mM. Valproic acid also inhibits glycogen synthase kinase 3 (GSK3) and depletes cellular inositol-1,4,5-trisphosphate (1,4,5-IP3). Because of these actions, valproic acid shows promise in combination therapy for cancer and in treating Alzheimer’s disease. Valproic acid (1 mM) also has pronounced effects on stem cell differentiation and self-renewal.
Overview

Valproic acid acyl-D-glucuronide is a significant metabolite of valproic acid, which is widely recognized for its use as an anticonvulsant and mood-stabilizing agent. This compound is formed through the conjugation of valproic acid with glucuronic acid, a reaction primarily catalyzed by the enzyme UDP-glucuronosyltransferase. The formation of valproic acid acyl-D-glucuronide is essential for the metabolism and excretion of valproic acid, influencing its pharmacokinetics and therapeutic efficacy .

Source

Valproic acid itself was first synthesized in 1882 and later recognized for its anticonvulsant properties in the 1960s. The acyl-D-glucuronide form is produced in the liver, where glucuronidation occurs as part of the drug's metabolic pathway .

Classification

Valproic acid acyl-D-glucuronide belongs to the class of acyl glucuronides, which are reactive metabolites formed from carboxylic acids. These compounds are typically involved in drug metabolism and can play a role in drug-drug interactions and idiosyncratic drug toxicity .

Synthesis Analysis

Methods

The synthesis of valproic acid acyl-D-glucuronide occurs enzymatically in the liver through the action of UDP-glucuronosyltransferases. This process involves:

  • Substrate: Valproic acid
  • Co-substrate: Uridine diphosphate-glucuronic acid
  • Enzyme: UDP-glucuronosyltransferase

Technical Details

The enzymatic reaction results in the formation of valproic acid acyl-D-glucuronide, which can be studied in vitro using liver microsomes or recombinant enzymes to better understand metabolic pathways and potential interactions with other drugs.

Molecular Structure Analysis

Structure

Valproic acid acyl-D-glucuronide features a structure that includes:

  • A valproic acid moiety
  • A glucuronic acid moiety linked via an ester bond

This structure allows for various chemical interactions and transformations within biological systems.

Data

Key data regarding the molecular structure includes:

  • Molecular Formula: C13H24O6
  • Molecular Weight: 288.33 g/mol
  • Structural Representation: The compound can be depicted as having a central glucuronic acid unit attached to the valproate moiety, showcasing its dual functional characteristics.
Chemical Reactions Analysis

Reactions

Valproic acid acyl-D-glucuronide undergoes several important chemical reactions, including:

  • Hydrolysis: Involves the breakdown of the glucuronide conjugate back into valproic acid and glucuronic acid.
  • Transacylation: The transfer of the acyl group from the glucuronide to other molecules, leading to protein adduct formation.
  • Glycation: The addition of glucuronic acid to proteins, resulting in glycated products.

Technical Details

These reactions are significant for understanding both the stability and reactivity of valproic acid acyl-D-glucuronide. For instance:

  • Hydrolysis typically occurs in aqueous environments, while transacylation may involve various biological nucleophiles such as amino acids or proteins .
Mechanism of Action

The mechanism of action for valproic acid acyl-D-glucuronide is closely related to its parent compound's effects on neurotransmitter systems:

  1. GABAergic Transmission: Increases availability of gamma-aminobutyric acid (GABA), enhancing inhibitory neurotransmission.
  2. Ion Channel Modulation: Inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability.
  3. Histone Deacetylase Inhibition: Alters gene expression related to neuronal plasticity and mood stabilization by modifying histone acetylation .

These mechanisms contribute to both therapeutic effects and potential side effects associated with valproic acid treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in water due to its polar glucuronic acid component.

Chemical Properties

  • Stability: Valproic acid acyl-D-glucuronide can be hydrolyzed under physiological conditions, affecting its pharmacokinetic profile.
  • Reactivity: Exhibits reactivity typical of acyl glucuronides, which can lead to potential drug-drug interactions or toxicity .
Applications

Valproic acid acyl-D-glucuronide has several important applications in scientific research:

  • Metabolic Pathway Studies: Used to investigate the metabolic fate of valproic acid and understand glucuronidation's role in drug metabolism.
  • Drug Interaction Research: Helps elucidate how valproic acid interacts with other drugs through shared metabolic pathways.
  • Pharmaceutical Development: Assists in assessing safety profiles during drug development processes by evaluating reactive metabolite formation .
Chemical Characterization of Valproic Acid Acyl-D-Glucuronide

Structural Elucidation and Isomerization Dynamics

Valproic acid acyl-β-D-glucuronide (VPAG) is the primary Phase II metabolite of the antiepileptic drug valproic acid (VPA), formed via conjugation between the carboxylic acid group of VPA and the anomeric hydroxyl group of glucuronic acid. Its chemical formula is C₁₄H₂₄O₈, with a molecular weight of 320.34 g/mol [1] [5]. The core structure comprises β-D-glucopyranuronic acid esterified at the C1 position with 2-propylpentanoic acid (valproic acid). The stereochemistry of the glucuronic acid moiety is defined as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylvaleroxy)tetrahydro-2H-pyran-2-carboxylic acid, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography [5].

VPAG undergoes pH-dependent acyl migration, a signature property of ester glucuronides. This intramolecular transesterification process generates positional isomers where the valproyl moiety migrates from the native β-1-O-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. This rearrangement occurs via nucleophilic attack by adjacent hydroxyl groups, forming unstable orthoester intermediates that hydrolyze to open-chain aldehyde forms [8] [10]. The isomers exhibit distinct chromatographic and spectroscopic properties:

Table 1: Isomers of Valproic Acid Acyl-D-Glucuronide

Isomer PositionStabilityDetection MethodBiological Significance
1-β (Native)Least stableLC-MS (retention time: 8.2 min)Enzymatically cleaved, substrate for transport
2-O-AcylModerate stabilityLC-MS (retention time: 10.5 min)Prone to hydrolysis, glycation potential
3-O-AcylModerate stabilityLC-MS (retention time: 11.1 min)Hydrolysis-dependent drug release
4-O-AcylMost stableLC-MS (retention time: 14.3 min)Resistant to β-glucuronidase, long half-life
Open-chain AldehydeHighly reactiveTrapping agents (e.g., methoxylamine)Covalent adduct formation via Schiff base

Isomerization kinetics are first-order and influenced by temperature, pH, and buffer composition. Under physiological conditions (pH 7.4, 37°C), the half-life of the native 1-β isomer ranges from 0.5–2 hours, while the 4-O-acyl isomer persists for >24 hours [8] [10]. The open-chain aldehyde form is highly electrophilic, enabling nucleophilic addition reactions with proteins (glycation) – a critical determinant of VPAG’s immunogenic potential.

Synthesis and Stability Under Physiological Conditions

Synthesis Pathways:VPAG is biosynthesized primarily in hepatocytes via UDP-glucuronosyltransferase (UGT)-mediated catalysis. Human UGT isoforms implicated in VPA glucuronidation include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, with UGT2B7 demonstrating the highest intrinsic clearance (CLint = 8.2 μL/min/mg) [2] [3] [7]. In vitro systems for VPAG generation include:

  • Recombinant UGT Supersomes®: Incubations with UGT2B7 yield >90% pure VPAG [7].
  • Human Liver Microsomes (HLM): VPA (1 mM) + UDPGA (cofactor) → VPAG at 25.4 nmol/min/mg protein [3].Chemical synthesis involves activating VPA with 1,1′-carbonyldiimidazole (CDI), followed by conjugation with tetrabutylammonium glucuronate under anhydrous conditions, achieving >95% purity [3] [5].

Stability Profiles:VPAG degradation follows pseudo-first-order kinetics, driven by hydrolysis, isomerization, and covalent binding. Key stability determinants include:

Table 2: Stability of VPAG Under Physiological Conditions

FactorEffect on VPAG StabilityMechanism
pHDegradation accelerates at pH >7.0Base-catalyzed hydrolysis and acyl migration
Temperaturet½ decreases 3-fold at 37°C vs. 4°CIncreased molecular kinetic energy
Albumin BindingStabilizes 1-β isomer (Kd = 48 μM)Hydrophobic interactions with Sudlow site I
Enzymesβ-Glucuronidase hydrolyzes 1-β isomer specificallyEnzymatic cleavage of β-glucuronidic bond

In human plasma (pH 7.4, 37°C), VPAG’s half-life is 1.8 hours, with degradation products including VPA (hydrolysis), positional isomers, and protein adducts [3] [8] [10]. Notably, aging does not alter hepatic VPAG formation rates, as evidenced by comparable kinetics in microsomes from elderly (65+ years) vs. younger (2–56 years) donors [3].

Reactivity of Acyl Glucuronides: Covalent Protein Binding Mechanisms

VPAG’s intrinsic electrophilicity drives covalent modification of biomacromolecules via two primary mechanisms:

  • Transacylation: Nucleophilic displacement of the glucuronic acid moiety by amino acid side chains (e.g., Lys, Cys, Ser) generates stable valproyl-protein adducts. This SN2 reaction predominates with the native 1-β isomer, forming thioester or amide linkages [8] [10].
  • Glycation: Spontaneously formed open-chain aldehyde isomers (via acyl migration) create Schiff bases with lysine ε-amino groups, undergoing Amadori rearrangement to stable ketoamine adducts [8] [10].

Table 3: Protein Targets of VPAG-Derived Adducts

Target ProteinAdduct TypeFunctional ConsequenceDetection Method
Serum AlbuminLys199 adductAltered drug-binding capacityLC-MS/MS of tryptic peptides
UGT EnzymesActive-site Cys adductAuto-inhibition of glucuronidationActivity assays + immunoblotting
Hepatocyte Membrane TransportersLys/Cys adductImpaired VPAG biliary excretion (MRP2)Confocal microscopy with probes

Reactivity assays using glutathione (GSH) as a nucleophile reveal VPAG forms thioester conjugates (valproyl-SG) in phosphate buffer, confirming transacylation is the dominant pathway in vitro [10]. In contrast, no methoxylamine conjugates form, indicating minimal aldehyde-mediated glycation under physiological conditions [10]. This reactivity profile correlates with clinical observations: Drugs like zomepirac (withdrawn for toxicity) form GSH adducts, while "safe" acyl glucuronides (e.g., mycophenolic acid) do not [10].

VPAG adducts accumulate in hepatobiliary systems, evidenced by rat studies showing 18% of hepatobiliary VPAG covalently bound to canalicular proteins [4] [8]. This modifies protein function – e.g., adducts with multidrug resistance-associated protein 2 (MRP2) reduce VPAG biliary excretion by 40%, promoting intracellular retention and hepatocyte stress [4].

Properties

Product Name

Valproic Acid Acyl-D-Glucuronide

Synonyms

(2S)-3S,4S,5R-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.